An In-Depth Technical Guide to 1,3,5-Triazinane-2,4-dione and its Derivatives
An In-Depth Technical Guide to 1,3,5-Triazinane-2,4-dione and its Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Among its many derivatives, 1,3,5-Triazinane-2,4-dione, also known as 5-Azauracil, represents a fundamental building block for developing potent therapeutic agents.[3] This guide provides a comprehensive overview of the core properties of this heterocyclic compound, focusing on its chemical identity, synthesis, physicochemical characteristics, and pharmacological relevance to empower researchers in the field of drug discovery and development.
Chemical Identity and Structure
1,3,5-Triazinane-2,4-dione is a heterocyclic compound featuring a six-membered ring with three nitrogen atoms and two ketone groups. Its structure is analogous to the pyrimidine base uracil, with a nitrogen atom substituting the carbon at position 5.
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IUPAC Name: 1,3,5-Triazine-2,4(1H,3H)-dione[3]
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Common Synonyms: 5-Azauracil, s-Triazine-2,4(1H,3H)-dione, Allantoxaidin[3]
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CAS Registry Number: 71-33-0[3]
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Molecular Formula: C₃H₃N₃O₂[4]
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Molecular Weight: 113.08 g/mol [4]
The presence of multiple nitrogen atoms and carbonyl groups makes the triazine ring an excellent scaffold for forming various intermolecular bonds, which is key to its diverse biological functions.[5]
Physicochemical Properties
Understanding the physicochemical properties of 1,3,5-Triazinane-2,4-dione is critical for its application in synthesis, formulation, and biological assays. The data below has been compiled from various chemical databases.
| Property | Value | Source |
| Molecular Weight | 113.0748 g/mol | NIST WebBook[3] |
| Molecular Formula | C₃H₃N₃O₂ | Axios Research[4] |
| Physical Appearance | Solid (Typical) | General Knowledge |
| XLogP3 | -0.6 | PubChem (For a related thio-derivative)[6] |
Synthesis and Manufacturing
The synthesis of triazine derivatives is a well-established field in organic chemistry. While specific, scalable syntheses for the parent 1,3,5-Triazinane-2,4-dione are proprietary or described in older literature, general strategies for related structures provide valuable insight.
A common approach for synthesizing substituted 1,3,5-triazines involves the sequential, temperature-controlled nucleophilic substitution of chlorine atoms from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[7][8] Another powerful method is the catalyst-free, one-pot, three-component reaction of aldehydes, thiourea, and orthoformates to produce triazine-dithione derivatives, which can be further modified.[9][10][11][12]
Rationale Behind Methodological Choices:
-
Cyanuric Chloride as a Starting Material: This compound is inexpensive and highly reactive. Its three chlorine atoms have different reactivities at different temperatures, allowing for stepwise and selective substitution to build complex, unsymmetrical molecules.[7][8]
-
Multicomponent Reactions (MCRs): MCRs are highly efficient as they combine several synthetic steps into a single operation without isolating intermediates. This approach is environmentally friendly ("green"), saves time and resources, and allows for the rapid generation of a diverse library of compounds for screening.[10][11]
Below is a generalized workflow for the synthesis of triazine derivatives, illustrating a common laboratory approach.
Caption: Stepwise synthesis of substituted 1,3,5-triazines.
Spectroscopic and Analytical Characterization
The structural confirmation of 1,3,5-triazinane-2,4-dione and its derivatives relies on a suite of standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework of the molecule, confirming the positions of substituents and the integrity of the triazine ring.[7][13]
-
Infrared (IR) Spectroscopy: FTIR is essential for identifying key functional groups. Characteristic peaks for triazine derivatives include N-H stretches, C=O (carbonyl) stretches, and C-N stretches, which confirm the ring structure.[7][14]
-
Mass Spectrometry (MS): Techniques like GC-MS or LC-MS are used to confirm the molecular weight of the compound and to study its fragmentation patterns, which aids in structural elucidation.[3][15]
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High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of the synthesized compound and for quantitative analysis in various matrices. It is particularly important for stability studies.[15][16]
Chemical Reactivity and Stability
The stability of the triazine core is a critical factor in drug development, particularly for nucleoside analogs like 5-Azacytidine. The 1,3,5-triazine ring in these compounds is susceptible to hydrolysis.
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Hydrolytic Degradation: 5-Azacytidine, a well-known anticancer drug derived from this scaffold, is very unstable in aqueous solutions.[17] Its degradation follows complex kinetics, often involving a reversible opening of the triazine ring.[17][18] Studies have shown that the drug loses 10% of its potency within 2-3 hours at room temperature in solution.[17]
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pH Dependence: The stability is highly pH-dependent. For 5-Azacytidine, maximum stability is observed around pH 6.5.[18] In acidic conditions (pH < 1), degradation can lead to the formation of 5-azauracil (the parent compound of this guide) and other products.[18]
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Stabilization Strategies: For therapeutic applications, stabilization is crucial. One effective method involves the addition of sodium bisulfite at a controlled pH of approximately 2.5. This forms a reversible adduct across the labile 5-6 imine bond, protecting it from hydrolytic attack and effectively creating a prodrug that releases the active compound at physiological pH.[16]
Biological Activity and Pharmacological Relevance
The 1,3,5-triazine nucleus is a versatile pharmacophore, with its derivatives exhibiting a wide range of biological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][19]
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Anticancer Activity: The most prominent application of this scaffold is in oncology. The nucleoside analogs 5-Azacytidine (Vidaza®) and Decitabine (Dacogen®) are FDA-approved for treating myelodysplastic syndromes (MDS).[20]
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Mechanism of Action: Their primary mechanism involves the inhibition of DNA methyltransferases (DNMTs). After incorporation into DNA, these analogs form a covalent bond with the DNMT enzyme, trapping it and leading to its degradation. This results in the hypomethylation of DNA, which can reactivate tumor suppressor genes that were silenced, thereby halting cancer cell proliferation.[20]
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-
Antiviral and Antimicrobial Activity: The 5-azacytosine core is considered a highly effective mimic of cytosine for designing novel antiviral and antitumor agents.[20] Various derivatives have been synthesized and tested, showing potent activity against bacteria and viruses.[21] For example, 5,6-dihydro-2'-deoxy-5-azacytidine has demonstrated anti-HIV activity through a unique mechanism of lethal mutagenesis.[20]
-
Herbicidal Activity: Outside of medicine, triazine derivatives like atrazine are widely used as herbicides. They function by inhibiting photosynthesis in plants.[1]
Caption: Hypomethylation mechanism of 5-Aza nucleoside analogs.
Experimental Protocols
Protocol 1: General Synthesis of a Disubstituted Amino-1,3,5-Triazine
This protocol outlines a standard laboratory procedure for synthesizing a 2,4-diamino-6-chloro-1,3,5-triazine derivative, a common intermediate.
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyanuric chloride (1 equivalent) in acetone at 0-5°C (ice bath).
-
First Nucleophilic Substitution: Slowly add a solution of the first amine (1 equivalent) in acetone dropwise to the stirred solution. Maintain the temperature below 5°C. Causality: Low temperature is critical to ensure only one chlorine atom is substituted.
-
Neutralization: Concurrently, add an aqueous solution of a base like sodium carbonate or potassium carbonate to neutralize the HCl formed during the reaction, maintaining a slightly alkaline pH.
-
Second Nucleophilic Substitution: After the first reaction is complete (monitored by TLC), warm the mixture to room temperature. Add the second amine (1 equivalent) to the reaction mixture.
-
Reaction Completion: Stir the mixture at room temperature for several hours until TLC indicates the consumption of the monosubstituted intermediate. Causality: The second chlorine is less reactive and requires a higher temperature for substitution.
-
Workup: Pour the reaction mixture into ice water to precipitate the product. Filter the solid, wash with water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetonitrile) to obtain the pure disubstituted triazine.
-
Validation: Characterize the final product using NMR, IR, and MS to confirm its structure and purity.
Protocol 2: HPLC Purity and Stability Analysis
This protocol describes a method to assess the purity and hydrolytic stability of a triazine compound.
-
System Preparation: Use a C18 reverse-phase HPLC column. Prepare a mobile phase, typically a gradient of acetonitrile and water (often with a modifier like 0.1% formic acid for better peak shape).[16][22]
-
Standard Preparation: Prepare a stock solution of the synthesized triazine compound of known concentration (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.
-
Calibration: Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of analysis. Inject each standard to generate a calibration curve (Peak Area vs. Concentration).
-
Purity Analysis: Prepare a sample of the synthesized product at a known concentration. Inject it into the HPLC system. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.
-
Stability Study (Self-Validating):
-
Prepare a solution of the compound in a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubate the solution at a controlled temperature (e.g., 37°C).
-
At specified time points (t=0, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot of the sample.
-
Immediately quench any further degradation by diluting the aliquot in the mobile phase or a strong organic solvent.
-
Inject the sample into the HPLC and quantify the remaining amount of the parent compound using the calibration curve.
-
Plot the percentage of the remaining compound against time to determine its degradation kinetics and half-life.
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Safety and Handling
Substituted 1,3,5-triazines and their precursors, such as cyanuric chloride, should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Refer to the specific Material Safety Data Sheet (MSDS) for detailed handling and disposal information for each derivative.
Conclusion and Future Outlook
1,3,5-Triazinane-2,4-dione and its analogs remain a cornerstone of medicinal chemistry. The scaffold's proven success in FDA-approved DNA hypomethylating agents continues to inspire the development of new anticancer therapies. Future research will likely focus on creating more stable analogs to improve pharmacokinetic profiles, exploring novel substitutions to target other enzymes or receptors, and expanding their application to other disease areas like viral infections and inflammatory disorders. The synthetic versatility and rich biological activity of the triazine core ensure its continued relevance in the quest for novel therapeutics.
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